1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the tert-Butylphenyl Group: This step involves the coupling of the tert-butylphenyl group to the piperidine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Final Assembly: The final step involves the attachment of the N-(3-methylbutyl) group to the piperidine ring, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-[(4-tert-butylphenyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the N-(3-methylbutyl) group.
1-[(4-tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
1-[(4-tert-butylphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-2-carboxamide is unique due to the presence of the N-(3-methylbutyl) group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H34N2O3S |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-N-(3-methylbutyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C21H34N2O3S/c1-16(2)13-14-22-20(24)19-8-6-7-15-23(19)27(25,26)18-11-9-17(10-12-18)21(3,4)5/h9-12,16,19H,6-8,13-15H2,1-5H3,(H,22,24) |
InChI Key |
PPGVXBNSNPOGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.